(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid is a chiral compound with a specific stereochemistry at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-2-carboxylic acid and (S)-3-aminobutanoic acid.
Coupling Reaction: The carboxylic acid group of pyridine-2-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of (S)-3-aminobutanoic acid to form the amide bond.
Methoxycarbonylation: The amino group is then protected by methoxycarbonylation using methyl chloroformate in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid: The enantiomer of the compound with different stereochemistry.
3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid: The racemic mixture containing both enantiomers.
Uniqueness
(S)-3-((Methoxycarbonyl)amino)-4-(pyridin-2-YL)butanoic acid is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(3S)-3-(methoxycarbonylamino)-4-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(16)13-9(7-10(14)15)6-8-4-2-3-5-12-8/h2-5,9H,6-7H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
ZMLAZCLELNDQNT-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)N[C@@H](CC1=CC=CC=N1)CC(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.